Linker Length Optimization: 5-Carbon Spacer Outperforms Shorter Analogs in Inducing ER Degradation
In a head-to-head comparison of PROTAC ER degraders assembled with varying aliphatic linker lengths, the 5-carbon linker derived from tert-butyl 2-((5-bromopentyl)oxy)acetate (Compound 15 in the study) was benchmarked against analogs with 3- and 4-carbon linkers (Compounds 16 and 17). The 5-carbon linker-containing PROTAC induced potent ER degradation at concentrations as low as 1 nM, whereas the 3- and 4-carbon linker variants were completely ineffective at inducing ER degradation across a 1–100 nM concentration range in MCF-7 cells [1].
| Evidence Dimension | ER protein degradation efficacy in MCF-7 cells (4h treatment) |
|---|---|
| Target Compound Data | PROTAC with 5-carbon linker (Compound 15): Induces ER degradation at 1 nM |
| Comparator Or Baseline | PROTACs with 3-carbon linker (Compound 16) and 4-carbon linker (Compound 17): No degradation at 1–100 nM |
| Quantified Difference | Target compound achieves degradation at 1 nM vs. no degradation for comparators even at 100 nM |
| Conditions | MCF-7 ER+ breast cancer cells; Western blot analysis; 4 h treatment |
Why This Matters
This validates the 5-carbon spacer as the minimal effective length for productive ternary complex formation in this VHL-based PROTAC system, making the specific linker essential for achieving sub-nanomolar DC50 values in downstream degraders like ERD-308.
- [1] Hu, J.; Hu, B.; Wang, M.; et al. Discovery of ERD-308 as a Highly Potent Proteolysis Targeting Chimera (PROTAC) Degrader of Estrogen Receptor (ER). J. Med. Chem. 2019, 62, 1420-1442. DOI: 10.1021/acs.jmedchem.8b01572. View Source
